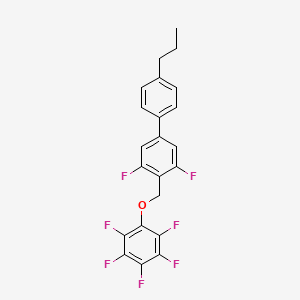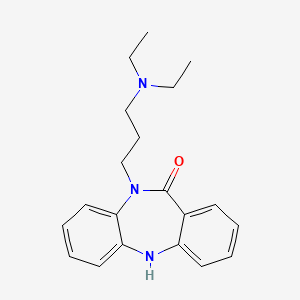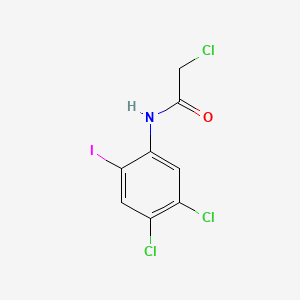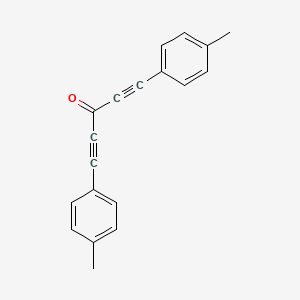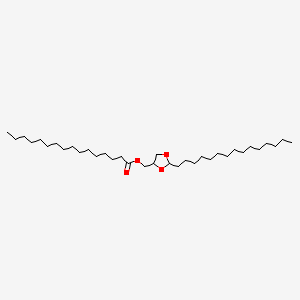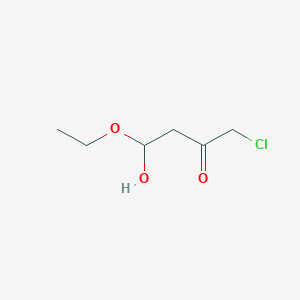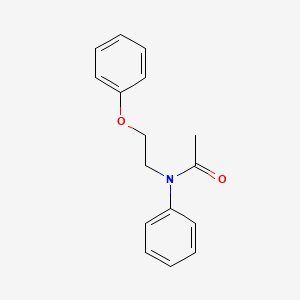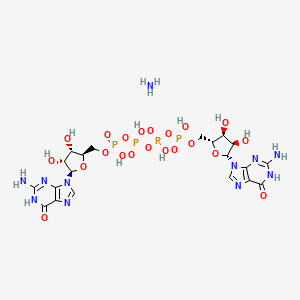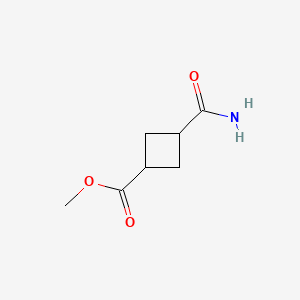![molecular formula C11H16O2 B13829520 Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)
Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate is an organic compound with the molecular formula C11H16O2. It is a colorless liquid known for its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane ring system with an ethyl ester functional group at the 2-position and a double bond at the 5-position. This compound is of interest in various fields of chemistry due to its structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of bicyclo[2.2.2]oct-5-ene-2-carboxylic acid. The acid is first prepared by the hypochlorite-mediated Hoffman degradation of the corresponding carboxamide, which is obtained by ammonolysis of the anhydride . The carboxylic acid is then esterified using ethanol and thionyl chloride to yield the ethyl ester .
Industrial Production Methods
Industrial production of ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves large-scale esterification processes. The starting materials, bicyclo[2.2.2]oct-5-ene-2-carboxylic acid and ethanol, are reacted in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The product is then purified by distillation or recrystallization.
化学反应分析
Types of Reactions
Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The double bond in the bicyclic ring can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Epoxides or diols depending on the oxidizing agent used.
Reduction: The corresponding alcohol, ethyl bicyclo[2.2.2]oct-5-ene-2-ol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
科学研究应用
Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the strain in the bicyclic ring system and the presence of the ester functional group. The double bond in the bicyclic ring can participate in various addition reactions, while the ester group can undergo hydrolysis or nucleophilic substitution. The molecular targets and pathways involved vary depending on the specific context of its use.
相似化合物的比较
Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate can be compared with other similar compounds, such as:
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: This compound has a similar bicyclic structure but contains an anhydride functional group instead of an ester.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: This compound has a similar ester functional group but a different bicyclic ring system.
The uniqueness of ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate lies in its specific ring system and functional group arrangement, which confer distinct reactivity and applications.
属性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC 名称 |
ethyl (1S,4S)-bicyclo[2.2.2]oct-5-ene-2-carboxylate |
InChI |
InChI=1S/C11H16O2/c1-2-13-11(12)10-7-8-3-5-9(10)6-4-8/h3,5,8-10H,2,4,6-7H2,1H3/t8-,9+,10?/m0/s1 |
InChI 键 |
INGCFUDUPJPKMI-QIIDTADFSA-N |
手性 SMILES |
CCOC(=O)C1C[C@@H]2CC[C@H]1C=C2 |
规范 SMILES |
CCOC(=O)C1CC2CCC1C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
